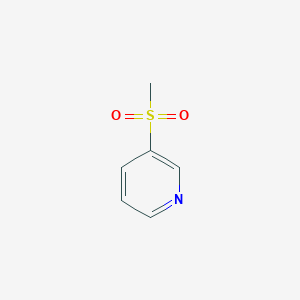

3-Methanesulfonyl-pyridine

Descripción general

Descripción

3-Methanesulfonyl-pyridine is an organic compound consisting of a pyridine ring with a methanesulfonyl group attached at the 3-position. Its molecular formula is C6H7NO2S, and it has a molecular weight of 157.19 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is scaled up and automated for efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methanesulfonyl-pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Sulfone derivatives are the major products.

Reduction: Sulfide derivatives are formed.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Methanesulfonyl-pyridine has been utilized in the synthesis of various pharmaceutical compounds due to its ability to modify biological activity through structural variation. Here are some notable applications:

- Cholesterol Biosynthesis Inhibition : Research indicates that derivatives of methanesulfonyl pyrimidine, closely related to this compound, exhibit potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. For instance, one compound demonstrated an IC50 value of 1.12 nM, significantly more potent than established drugs like lovastatin .

- Antimicrobial Activity : Compounds derived from pyridine structures have shown significant antimicrobial properties. A study synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives that were evaluated for antibacterial activity, indicating the potential of pyridine derivatives as effective antimicrobial agents .

- Drug Development : Pyridine derivatives are prevalent in drug design, with over 95 approved pharmaceuticals containing pyridine or dihydropyridine structures. These drugs cover a range of therapeutic areas including cancer treatment (e.g., crizotinib), anti-inflammatory agents (e.g., piroxicam), and antiviral medications (e.g., delavirdine) .

Synthetic Applications

The synthesis of this compound and its derivatives is crucial for expanding its application in various fields:

- Synthesis Methodologies : A modified synthesis approach for related compounds has been documented, which involves N-oxidation and one-pot reactions to create intermediates used in pharmaceuticals like Dexlansoprazole. This method showcases the efficiency of using methanesulfonyl-pyridine derivatives in complex synthetic pathways .

- Chlorosulfonyl Derivatives : The production of pyridine-3-sulfonyl chloride from this compound is another significant application. This compound serves as a raw material for synthesizing various pharmaceuticals and agrochemicals, demonstrating its utility in industrial processes .

Biological Evaluations

The biological activities of this compound have been explored through various studies:

- In Vitro Studies : Compounds based on methanesulfonyl-pyridine have been evaluated for their effects on cholesterol levels and other metabolic activities. These studies often involve testing against established benchmarks to determine relative potency and efficacy .

- Toxicological Assessments : Safety evaluations indicate that this compound can cause skin irritation and serious eye damage upon exposure, necessitating careful handling during synthesis and application .

Mecanismo De Acción

The mechanism by which 3-Methanesulfonyl-pyridine exerts its effects involves its ability to act as an electrophile due to the presence of the methanesulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound can also interact with biological molecules, inhibiting enzymes or modifying proteins through sulfonylation reactions .

Comparación Con Compuestos Similares

3-Methylpyridine: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.

Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the pyridine ring, making it more reactive and less selective.

Pyridine-3-sulfonyl Chloride: Similar in structure but with a sulfonyl chloride group, making it more reactive towards nucleophiles.

Uniqueness: 3-Methanesulfonyl-pyridine is unique due to the presence of both the pyridine ring and the methanesulfonyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining selectivity and stability .

Actividad Biológica

3-Methanesulfonyl-pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a methanesulfonyl group attached to the pyridine ring, which enhances its solubility and reactivity. The presence of the sulfonyl group is significant as it can influence the compound's interaction with biological targets.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyridine derivatives, including this compound. For instance, compounds with a similar structural motif have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| This compound | S. pneumoniae | 18 |

These results suggest that modifications to the pyridine structure can enhance antibacterial properties.

2. Antitumor Activity

The antitumor potential of pyridine derivatives has been extensively studied, with some compounds exhibiting cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have been reported to inhibit cell proliferation in breast and lung cancer models.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

3. Enzyme Inhibition

Pyridine-based compounds often act as inhibitors of key enzymes involved in metabolic pathways. For instance, some studies indicate that this compound may inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological systems.

This inhibition could have implications for treating conditions such as glaucoma and certain cancers.

1. Synthesis and Evaluation

A study conducted by Mishra et al. synthesized a series of methanesulfonyl-pyridine derivatives and evaluated their biological activities. The results demonstrated that specific substitutions on the pyridine ring significantly enhanced antimicrobial and anticancer activities compared to the parent compound.

- Findings : The most potent derivative exhibited an IC50 value of 5 µM against breast cancer cells, showcasing its potential as a lead compound for further development.

2. Structure-Activity Relationship (SAR)

Research into the SAR of methanesulfonyl-pyridines revealed that variations in the sulfonyl group size and position could dramatically influence biological activity. For example, increasing the size of substituents on the nitrogen atom improved binding affinity to target enzymes.

Propiedades

IUPAC Name |

3-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSAPNSHGPNDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329036 | |

| Record name | 3-Methanesulfonyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52693-61-5 | |

| Record name | 3-Methanesulfonyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.